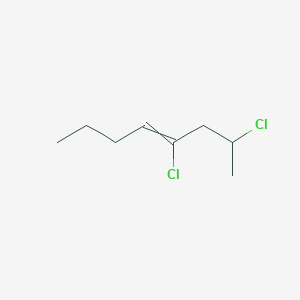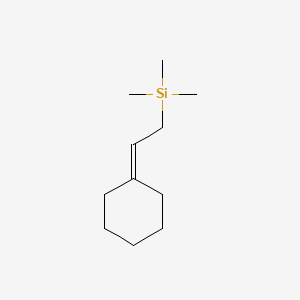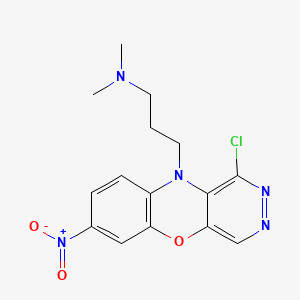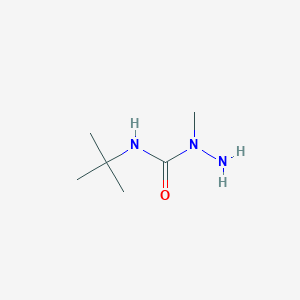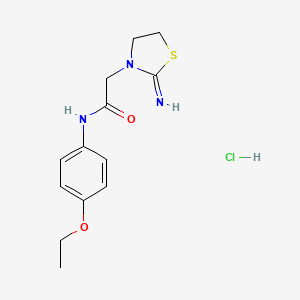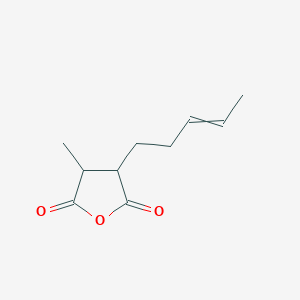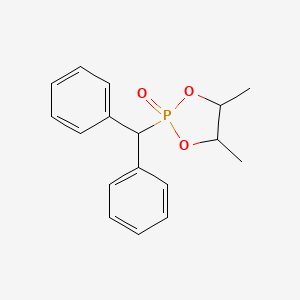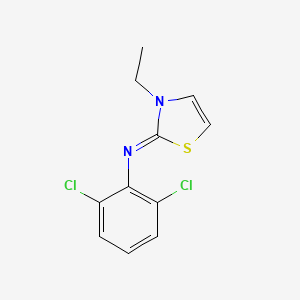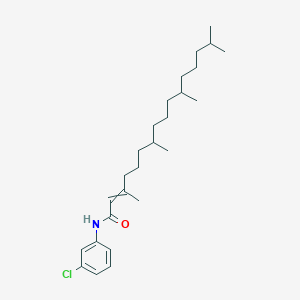![molecular formula C9H12N2O2S3 B14502956 3-[(4-Aminophenyl)trisulfanyl]-L-alanine CAS No. 63129-85-1](/img/structure/B14502956.png)
3-[(4-Aminophenyl)trisulfanyl]-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Aminophenyl)trisulfanyl]-L-alanine is a compound that belongs to the class of S-substituted L-cysteines It is characterized by the presence of a trisulfanyl group attached to the L-alanine backbone, with an aminophenyl group as a substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Aminophenyl)trisulfanyl]-L-alanine typically involves the coupling of an aminophenyl group with a trisulfanyl moiety. One common method involves the use of 9-fluorenylmethyl (Fm) disulfides as precursors, which are deprotected under mild conditions to form disulfanyl anions. These anions then react with organothiosulfonates to form the desired trisulfide compound . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) with sodium methoxide as a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-Aminophenyl)trisulfanyl]-L-alanine undergoes various chemical reactions, including:
Oxidation: The trisulfanyl group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form simpler sulfide derivatives.
Substitution: The aminophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Simpler sulfide derivatives.
Substitution: Various substituted aminophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(4-Aminophenyl)trisulfanyl]-L-alanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of oxidative stress.
Industry: Utilized in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-[(4-Aminophenyl)trisulfanyl]-L-alanine involves its interaction with various molecular targets. The trisulfanyl group can undergo redox reactions, leading to the formation of reactive sulfur species that can modify proteins and enzymes. These modifications can affect cellular pathways involved in oxidative stress and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-trisulfanyl-L-alanine: An S-substituted L-cysteine with a similar trisulfanyl group.
3-[(4-Aminophenyl)sulfonyl]aniline: Contains a sulfonyl group instead of a trisulfanyl group.
Uniqueness
3-[(4-Aminophenyl)trisulfanyl]-L-alanine is unique due to its trisulfanyl group, which imparts distinct redox properties and potential biological activities. This sets it apart from other similar compounds that may lack such features .
Eigenschaften
CAS-Nummer |
63129-85-1 |
|---|---|
Molekularformel |
C9H12N2O2S3 |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
(2R)-2-amino-3-[(4-aminophenyl)trisulfanyl]propanoic acid |
InChI |
InChI=1S/C9H12N2O2S3/c10-6-1-3-7(4-2-6)15-16-14-5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)/t8-/m0/s1 |
InChI-Schlüssel |
ACILCBNFQACVEE-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC(=CC=C1N)SSSC[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=CC(=CC=C1N)SSSCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]-1H-benzimidazole](/img/structure/B14502883.png)


